2-Chloroethyl orthoformate

Description

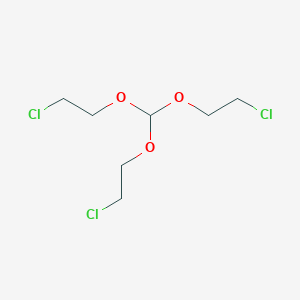

Structure

3D Structure

Properties

IUPAC Name |

1-[bis(2-chloroethoxy)methoxy]-2-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHRVKJTCSHZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066402 | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-58-9 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroethyl orthoformate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl orthoformate, also known as Tris(2-chloroethyl) orthoformate. It details its chemical and physical properties, outlines a representative synthesis protocol, discusses its applications in organic synthesis and drug development, and provides essential safety and handling information.

Core Chemical Data

CAS Number: 18719-58-9[1] Molecular Weight: 251.54 g/mol [2]

This compound is an organic compound classified as an orthoester. Its structure features a central carbon atom bonded to three 2-chloroethoxy groups. This functionality makes it a valuable reagent and intermediate in a variety of chemical transformations.

Synonyms

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound, providing essential data for its use in a laboratory setting.

| General Properties | Value | Reference |

| Molecular Formula | C₇H₁₃Cl₃O₃ | [1][2] |

| Appearance | Liquid | |

| Purity (Typical) | ≥95% | |

| Solubility | Soluble in most organic solvents. | [3] |

| Calculated Physicochemical Data | Value | Reference |

| Boiling Point (Normal) | 538.67 K | [2] |

| Melting Point (Normal) | 310.10 K | [2] |

| LogP (Octanol/Water Partition) | 2.036 | [2] |

| Water Solubility (log10ws) | -1.58 mol/l | [2] |

| Enthalpy of Vaporization | 51.17 kJ/mol | [2] |

| Critical Temperature | 724.53 K | [2] |

| Critical Pressure | 2393.53 kPa | [2] |

Synthesis and Experimental Protocols

Representative Synthesis of Tris(2-chloroethyl) Orthoformate

Materials:

-

Triethyl orthoformate

-

2-Chloroethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Appropriate solvent (e.g., toluene)

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add triethyl orthoformate and a threefold molar excess of 2-chloroethanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the cessation of ethanol distillation.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

-

Filter the mixture to remove the solid sodium carbonate.

-

Remove the excess 2-chloroethanol and any solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure Tris(2-chloroethyl) orthoformate.

This is a representative protocol and should be optimized for specific laboratory conditions.

Applications in Research and Drug Development

Orthoformates are versatile reagents in organic synthesis, and this compound is no exception. Its primary applications stem from its ability to act as a protecting group and a precursor for formylation reactions.

Role as a Protecting Group

One of the key applications of orthoformates is the protection of hydroxyl and carbonyl groups in complex molecules during multi-step syntheses.[4] this compound can be used to form acetals and ketals, which are stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to regenerate the original functional group.[4] The presence of the chloroethyl group may offer different stability and reactivity profiles compared to simpler alkyl orthoformates.

Use in Heterocyclic Synthesis

Orthoformates are widely used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[5] They can react with dinucleophiles, such as 1,2-diamines and 2-amino phenols, to form five- and six-membered heterocyclic rings. While specific examples for this compound are not prevalent, the general reactivity of orthoformates suggests its utility in constructing novel heterocyclic scaffolds for drug discovery.

Potential as a Chemical Intermediate

The chloroethyl groups in this compound provide reactive handles for further chemical modifications. These chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a potentially useful intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Visualizing Synthetic Utility

The following diagrams illustrate the role of this compound in a typical synthetic workflow.

Caption: Synthesis of Tris(2-chloroethyl) Orthoformate.

Caption: Use as a protecting group for diols.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, it is crucial to seek medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

This safety information is a summary. Always consult the material safety data sheet (MSDS) before handling this chemical. Always consult the material safety data sheet (MSDS) before handling this chemical.*

References

An In-depth Technical Guide to the Synthesis of Tris(2-chloroethyl) Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway: Williamson Ether Synthesis Analogue

The most probable and widely applicable method for synthesizing tris(2-chloroethyl) orthoformate is analogous to the Williamson ether synthesis, a well-established method for preparing orthoesters.[1][2] This pathway involves the reaction of chloroform with the sodium salt of 2-chloroethanol (sodium 2-chloroethoxide).

The overall reaction can be summarized as follows:

CHCl₃ + 3 HOCH₂CH₂Cl + 3 Na → HC(OCH₂CH₂Cl)₃ + 3 NaCl + 3/2 H₂

This reaction is typically carried out by first preparing the sodium alkoxide in situ, followed by the addition of chloroform.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of tris(2-chloroethyl) orthoformate.

Experimental Protocols

The following is a detailed, adapted experimental protocol based on the well-documented synthesis of triethyl orthoformate from Organic Syntheses.[3]

Materials:

-

2-Chloroethanol

-

Sodium metal

-

Chloroform

-

Anhydrous diethyl ether (as a solvent, optional)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation of Sodium 2-chloroethoxide:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether.

-

Slowly add 2-chloroethanol dropwise to the sodium suspension with stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

Continue stirring until all the sodium has reacted to form a solution or suspension of sodium 2-chloroethoxide.

-

-

Reaction with Chloroform:

-

Cool the mixture in an ice bath.

-

Slowly add chloroform dropwise to the sodium 2-chloroethoxide solution/suspension with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Wash the filtrate with a small amount of water to remove any unreacted 2-chloroethanol and base.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the crude tris(2-chloroethyl) orthoformate by fractional distillation under reduced pressure.

-

Alternative Synthesis Pathway: One-Step Reaction in an Inert Solvent

A one-step synthesis method has been patented for the preparation of orthoformates.[4] This approach involves the simultaneous reaction of the alcohol, chloroform, and a caustic alkali in an inert solvent that is insoluble in water. This method offers the advantage of continuous extraction of the product into the organic phase.

Reaction Scheme for the One-Step Synthesis

Caption: One-step synthesis of tris(2-chloroethyl) orthoformate.

Quantitative Data Summary

| Parameter | Williamson Ether Synthesis Analogue (Expected) | One-Step Synthesis in Inert Solvent (Reported for Triethyl Orthoformate)[4][5] |

| Yield | 40-60% | 65-75% |

| Reactants | 2-Chloroethanol, Sodium, Chloroform | 2-Chloroethanol, Sodium Hydroxide, Chloroform |

| Solvent | Diethyl ether (optional) | Toluene, Cyclohexane, or other inert solvent |

| Base | Sodium Metal | Sodium Hydroxide |

| Reaction Temp. | 0 °C to reflux | 10-100 °C |

| Purity (post-distillation) | >98% | >98% |

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Chloroform: A suspected carcinogen and toxic. Handle in a well-ventilated fume hood.

-

2-Chloroethanol: Toxic and readily absorbed through the skin. Wear appropriate personal protective equipment.

-

Hydrogen Gas: Flammable. Ensure the reaction setup is properly vented.

References

- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1034659C - One-step synthesis of ortho-formate - Google Patents [patents.google.com]

- 5. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]

Reactivity Profile of 2-Chloroethyl Orthoformate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, with a variety of nucleophiles. Due to its dual reactive sites—the central orthoformate carbon and the electrophilic carbon of the 2-chloroethyl groups—this reagent exhibits a versatile and distinct reactivity profile, making it a valuable tool in organic synthesis, particularly for the construction of heterocyclic systems and as a protecting group.

Core Reactivity Principles

This compound possesses two primary sites susceptible to nucleophilic attack:

-

The Central Orthoformate Carbon: This site is electrophilic and its reactivity is significantly enhanced under acidic conditions. Acid catalysis protonates one of the oxygen atoms, facilitating the departure of a 2-chloroethanol molecule and forming a highly reactive carboxonium ion intermediate. This intermediate is then readily attacked by nucleophiles.

-

The Carbon Atom of the Chloroethyl Group: The carbon atom bonded to the chlorine is an electrophilic center susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism, especially with strong nucleophiles.

The reaction pathway and resulting products are therefore highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH.

Reactions with Nucleophiles: A Quantitative Overview

The following tables summarize the reactivity of this compound with various classes of nucleophiles. It is important to note that while the general reactivity is well-established, detailed quantitative data and specific experimental protocols for this compound are not as widely reported in the literature as for simpler orthoformates like triethyl or trimethyl orthoformate. In such cases, analogous reactivity is indicated.

Table 1: Reaction with N-Nucleophiles (Amines, Hydrazines, etc.)

| Nucleophile Type | Product Type | General Conditions | Notes |

| Primary Amines | Formamidines, Imidates | Acid catalysis or heating | Can lead to heterocyclic synthesis with bifunctional amines (e.g., o-phenylenediamine). |

| Secondary Amines | Formamidinium salts | Typically requires heating | Reactivity is generally lower than with primary amines. |

| Hydrazines | Formylhydrazones, Heterocycles | Often leads to cyclization products | Useful in the synthesis of various nitrogen-containing heterocycles.[1] |

| o-Phenylenediamine | Benzimidazoles | Acid catalysis, heating | A common method for benzimidazole synthesis. |

Table 2: Reaction with O-Nucleophiles (Alcohols, Diols, Carboxylic Acids)

| Nucleophile Type | Product Type | General Conditions | Notes |

| Alcohols/Phenols | Transesterification products | Acid catalysis, removal of 2-chloroethanol | An equilibrium process driven to completion by removing the alcohol byproduct. |

| Diols (e.g., ethylene glycol) | 1,3-Dioxolanes | Acid catalysis | A common method for the protection of diols or aldehydes/ketones. |

| Carboxylic Acids | 2-Chloroethyl esters | Acid catalysis | The orthoformate acts as both an esterifying agent and a water scavenger.[1] |

| Water (Hydrolysis) | Formate esters, Formic acid | Acid-catalyzed | The electron-withdrawing chloroethyl groups can accelerate hydrolysis compared to non-halogenated orthoformates.[1] |

Table 3: Reaction with Other Nucleophiles

| Nucleophile Type | Product Type | General Conditions | Notes |

| Thiols | Thioformates | Acid catalysis | Analogous to reactions with alcohols. |

| Grignard Reagents | Acetals, Aldehydes (after hydrolysis) | Anhydrous ether | Reaction occurs at the central carbon, leading to C-C bond formation. |

| Azide (e.g., NaN₃) | 2-Chloroethyl azide (from substitution on the ethyl group) or formyl azide derivatives | Aprotic polar solvent | The reaction site depends on the conditions. |

Key Experimental Protocols

Detailed experimental protocols for reactions specifically involving this compound are limited in publicly available literature. Therefore, general procedures are provided, supplemented by detailed examples using closely related and commonly reported orthoformates to illustrate the methodology.

Protocol 1: General Synthesis of Benzimidazoles using an Orthoformate

Objective: To synthesize a 2-substituted benzimidazole from o-phenylenediamine and an orthoformate. This is a common application for orthoformates in heterocyclic synthesis.

General Procedure:

-

A mixture of o-phenylenediamine and a slight excess of the orthoformate (e.g., this compound) is prepared in a suitable solvent (e.g., toluene, or neat).

-

A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the alcohol byproduct (2-chloroethanol in this case), driving the reaction to completion.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.

Detailed Example using Triethyl Orthoformate:

-

Synthesis of 1,3-diphenyl-1H-benzo[d]imidazol-3-ium chloride: In a 125 mL two-neck round-bottomed flask, N¹,N²-diphenylbenzene-1,2-diamine (1.14 mmol) and triethyl orthoformate (30 mL) were added. The suspension was stirred at 145 °C until it became a clear red solution (approximately 10 minutes). A slow stream of nitrogen was then passed through the solution to facilitate the distillation of 20 mL of a mixture of ethanol and triethyl orthoformate over 50 minutes.[2] This example illustrates the general conditions for the initial reaction with the orthoformate.

Protocol 2: Protection of a Diol as a 1,3-Dioxolane using an Orthoformate

Objective: To protect a 1,2-diol as a 1,3-dioxolane. Orthoformates are effective reagents for this transformation as they also act as water scavengers.

General Procedure:

-

The diol and the orthoformate (e.g., this compound) are dissolved in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

-

A catalytic amount of an acid catalyst (e.g., montmorillonite K10, p-toluenesulfonic acid) is added.

-

The mixture is stirred, often at reflux with a Dean-Stark trap to remove the alcohol byproduct.

-

The reaction is monitored by TLC until the starting diol is consumed.

-

The catalyst is removed by filtration, and the reaction mixture is washed with a mild base (e.g., saturated NaHCO₃ solution) and water. The organic layer is then dried and concentrated to yield the 1,3-dioxolane.

Detailed Example using Trimethyl Orthoformate:

-

General Procedure for the Synthesis of 1,3-Dioxolanes: A mixture of salicylaldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), montmorillonite K10 (300 mg), and sodium-dried toluene (20.0 mL) were placed in a round-bottom flask fitted with a Dean-Stark apparatus and stirred for 1 hour. The diol (2.0 mmol) was then added, and the mixture was refluxed for the specified time with the removal of the methanol formed.[3]

Protocol 3: Acid-Catalyzed Hydrolysis of an Orthoformate

Objective: To hydrolyze an orthoformate to its corresponding formate ester and alcohol. This is a fundamental reaction of orthoformates.

General Procedure:

-

The orthoformate (e.g., this compound) is dissolved in a suitable solvent mixture containing water (e.g., aqueous acetone or THF).

-

A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added.

-

The reaction is stirred at a controlled temperature (often room temperature).

-

The progress of the hydrolysis can be monitored by techniques such as NMR spectroscopy or by measuring the consumption of the orthoformate by GC.

-

The products are isolated by extraction and distillation.

Quantitative Data for Hydrolysis of Related Orthoformates: While specific kinetic data for this compound is not readily available, studies on other orthoformates have shown that the reaction follows pseudo-first-order kinetics under acidic conditions. For example, the rate accelerations for the catalyzed hydrolysis of triethyl orthoformate and triisopropyl orthoformate in the presence of a supramolecular host have been reported to be 560 and 890, respectively, compared to the uncatalyzed reaction.[1] The electron-withdrawing nature of the chloroethyl groups in this compound is expected to increase the rate of hydrolysis compared to unsubstituted alkyl orthoformates.[1]

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and logical workflows associated with the reactivity of this compound.

Conclusion

This compound is a versatile reagent with a reactivity profile governed by its two distinct electrophilic centers. While it shares many characteristics with other common orthoformates, the presence of the 2-chloroethyl groups introduces an additional site for nucleophilic substitution and can influence the reactivity of the orthoformate core. Its utility in the synthesis of complex molecules, particularly heterocycles, and as a protecting group, makes it a valuable, albeit less documented, tool for organic chemists. Further research into the specific quantitative aspects of its reactions would be beneficial for its broader application in synthetic and medicinal chemistry.

References

Spectroscopic Characterization of 2-Chloroethyl Orthoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl orthoformate, also known as Tris(2-chloroethyl) orthoformate. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's spectral characteristics.

Compound Identification

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | Tris(2-chloroethyl) orthoformate, Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- |

| CAS Number | 18719-58-9 |

| Molecular Formula | C₇H₁₃Cl₃O₃[1][2] |

| Molecular Weight | 251.535 g/mol [1][2] |

| Chemical Structure | HC(OCH₂CH₂Cl)₃ |

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two triplets corresponding to the methylene protons of the 2-chloroethyl groups and a singlet for the orthoformate proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet | 1H | HC(O-)₃ |

| ~3.8 | Triplet | 6H | -OCH₂- |

| ~3.6 | Triplet | 6H | -CH₂Cl |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~110-115 | C H(O-)₃ |

| ~65-70 | -OC H₂- |

| ~40-45 | -C H₂Cl |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of C-H, C-O, and C-Cl bonds. A notable feature is the absence of a strong carbonyl (C=O) absorption band.

| Wavenumber (cm⁻¹) | Functional Group |

| 2850-3000 | C-H stretch (alkane) |

| 1050-1150 | C-O stretch (ether/orthoester) |

| 600-800 | C-Cl stretch |

Mass Spectrometry (Electron Ionization)

Electron ionization mass spectrometry of this compound results in fragmentation. The molecular ion peak may be weak or absent. Key fragmentation patterns of orthoformates typically involve the loss of alkoxy groups.

| m/z | Proposed Fragment |

| 189/191/193 | [M - OCH₂CH₂Cl]⁺ |

| 127/129 | [M - 2(OCH₂CH₂Cl)]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 49 | [CH₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

For ¹H NMR, a single scan may be sufficient. For ¹³C NMR, multiple scans will be required to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

Materials (ATR):

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the neat liquid sample into a capillary tube.

-

Introduction into MS: Insert the capillary tube into the direct insertion probe.

-

Instrument Setup:

-

Evacuate the probe inlet to high vacuum.

-

Set the ion source temperature (e.g., 150-250 °C) and the electron energy (typically 70 eV).

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Scan the desired mass range (e.g., m/z 30-300) to acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis. Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Tris(2-chloroethyl) orthoformate in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Chloroethyl orthoformate" is often referred to as Tris(2-chloroethyl) orthoformate. This document assumes the user is referring to Tris(2-chloroethyl) orthoformate (CAS No. 18719-58-9). Direct quantitative solubility data for this specific compound is limited in publicly available literature. The information presented herein is a combination of data for the specified compound and analogous compounds to provide a comprehensive overview.

Introduction

Tris(2-chloroethyl) orthoformate is a member of the orthoester family of organic compounds.[1] Orthoesters are valuable reagents in organic synthesis, often used as protecting groups for carboxylic acids and in the formation of acetals.[2][3] The solubility of a compound is a critical physical property that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation development. This guide provides a detailed overview of the solubility of Tris(2-chloroethyl) orthoformate in a range of common organic solvents. Due to the scarcity of specific quantitative data for this compound, solubility information for analogous orthoformates and related chlorinated compounds is also considered to predict its solubility profile.

Predicted Solubility Profile

Based on the general solubility principle of "like dissolves like," and data available for similar compounds such as triethyl orthoformate and other chlorinated organic molecules, Tris(2-chloroethyl) orthoformate is expected to be soluble in a wide array of common organic solvents.[2][4] The presence of polar ether linkages and alkyl halide groups suggests good solubility in polar aprotic and moderately polar protic solvents.

Data Presentation: Qualitative Solubility of Tris(2-chloroethyl) orthoformate

| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Supporting Evidence |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Triethyl orthoformate is miscible with alcohols.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Triethyl orthoformate is miscible with acetone.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Triethyl orthoformate is miscible with ethers.[2] |

| Esters | Ethyl acetate | Soluble | A related compound, Tris(2-chloroethyl) phosphate, is soluble in esters.[5] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | Triethyl orthoformate is miscible with chloroform.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | A related compound, Tris(2-chloroethyl) phosphate, is soluble in aromatic hydrocarbons but insoluble in benzene, suggesting variable solubility within this class.[5] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Tris(2-chloroethyl) orthoformate is soluble in DMSO for the preparation of stock solutions.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | A related compound, Tris(2-chloroethyl) phosphate, is very slightly soluble in aliphatic hydrocarbons.[5] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of Tris(2-chloroethyl) orthoformate were not found in the reviewed literature, a general methodology for determining the solubility of a liquid solute in an organic solvent can be described. The following is a generalized protocol.

General Protocol for Qualitative and Semi-Quantitative Solubility Determination

Objective: To determine the solubility of a liquid solute (Tris(2-chloroethyl) orthoformate) in various organic solvents.

Materials:

-

Tris(2-chloroethyl) orthoformate

-

A selection of organic solvents (e.g., methanol, acetone, diethyl ether, dichloromethane, toluene, hexane)

-

Glass vials or test tubes with closures

-

Pipettes or graduated cylinders for accurate volume measurements

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: To a series of labeled vials, add a fixed volume (e.g., 1 mL) of each organic solvent to be tested.

-

Solute Addition:

-

For Miscibility Determination: Add the solute dropwise to the solvent, vortexing or stirring after each addition. Observe if the two liquids form a single homogeneous phase. Continue adding the solute until a significant volume has been added or until phase separation occurs. If a single phase persists at all proportions, the liquids are considered miscible.

-

For Solubility Estimation: Add a small, known volume of the solute (e.g., 10 µL) to the solvent. Vigorously mix the contents for a set period (e.g., 1-2 minutes).

-

-

Observation: After mixing, allow the vial to stand and observe the solution.

-

Soluble: The solute completely dissolves, and the solution remains a single, clear phase.

-

Partially Soluble: Some of the solute dissolves, but a separate layer or droplets of undissolved solute are visible.

-

Insoluble: The solute does not dissolve and forms a distinct separate layer.

-

-

Temperature Control: For more rigorous testing, perform the solubility tests at a controlled temperature, as solubility can be temperature-dependent.

-

Documentation: Record the observations for each solvent, noting whether the solute is miscible, soluble, partially soluble, or insoluble.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination and reporting of a compound's solubility.

Caption: A flowchart illustrating the general steps involved in determining the solubility of a chemical compound.

Conclusion

References

- 1. Tris-(2-chloroethyl)orthoformate [webbook.nist.gov]

- 2. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, general principles of orthoester chemistry, and data from analogous compounds to provide a robust framework for handling and studying this chemical.

Physicochemical Properties of Tris(2-chloroethyl) orthoformate

The following table summarizes the key physicochemical properties of tris(2-chloroethyl) orthoformate. It is important to note that many of these values are calculated rather than experimentally determined and should be used as a guide.

| Property | Value | Source |

| CAS Number | 18719-58-9 | [1] |

| Molecular Formula | C₇H₁₃Cl₃O₃ | [1] |

| Molecular Weight | 251.53 g/mol | [1][2] |

| Appearance | Colorless Liquid (presumed) | General orthoester properties |

| Normal Boiling Point (Tb) | 538.67 K (265.52 °C) | Joback Method[2] |

| Normal Melting Point (Tf) | 310.10 K (36.95 °C) | Joback Method[2] |

| Enthalpy of Vaporization (hvap) | 51.17 kJ/mol | Joback Method[2] |

| LogP (Octanol/Water Partition Coefficient) | 2.036 | Crippen Method[2] |

Thermal Stability and Decomposition

Orthoesters are known to be sensitive to acid-catalyzed hydrolysis, which proceeds readily even in the presence of mild aqueous acid to yield an ester and alcohols.[3][4] While generally more stable under neutral or basic conditions, elevated temperatures can induce decomposition.

A safety data sheet for tris(2-chloroethyl) orthoformate indicates that during a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. For a structurally related compound, tris(2-chloroethyl) phosphate, rapid decomposition is reported to occur above 220 °C, emitting very toxic fumes of phosphorus oxides and chlorides.[5] The non-halogenated analog, triethyl orthoformate, is reported to produce carbon oxides upon combustion.[6]

Based on these points, it is prudent to handle tris(2-chloroethyl) orthoformate with care at elevated temperatures. The presence of chlorine atoms in the molecule suggests that thermal decomposition, particularly under oxidative conditions, could lead to the formation of hazardous byproducts.

Potential Thermal Decomposition Products

The following table outlines the potential decomposition products of tris(2-chloroethyl) orthoformate based on its chemical structure and information from analogous compounds. It is important to emphasize that this is a qualitative assessment, and the actual distribution of products will depend on the specific conditions of decomposition (e.g., temperature, atmosphere, presence of catalysts).

| Product Category | Potential Decomposition Products | Notes |

| Acidic Gases | Hydrogen Chloride (HCl) | A likely product due to the presence of chlorine and abstractable protons. |

| Toxic Gases | Phosgene (COCl₂) | Possible in the presence of oxygen at high temperatures. |

| Carbon Monoxide (CO) | From incomplete combustion. | |

| Carbon Dioxide (CO₂) | From complete combustion. | |

| Organic Fragments | Chloroacetaldehyde, Vinyl chloride, Ethylene oxide | Resulting from rearrangements and fragmentation of the 2-chloroethyl group. |

| Formate Esters | Such as 2-chloroethyl formate, from the breakdown of the orthoformate core. | |

| Polymeric Residues | Char, Tar | Non-volatile carbonaceous material may form at high temperatures. |

Proposed Thermal Decomposition Pathway

In the absence of specific mechanistic studies, a plausible thermal decomposition pathway for tris(2-chloroethyl) orthoformate can be proposed based on known organic reaction mechanisms. A likely initial step at elevated temperatures is the intramolecular elimination of hydrogen chloride (HCl), a common thermal decomposition route for chloroalkanes. This would lead to the formation of a vinyl ether intermediate. This intermediate could then undergo further fragmentation or polymerization. At higher temperatures, homolytic cleavage of the C-Cl and C-O bonds would lead to radical species and a more complex mixture of smaller decomposition products.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. Below are detailed, generalized experimental protocols suitable for the analysis of this liquid compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each decomposition step.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) to study the intrinsic thermal stability, and in an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at the same flow rate) to assess its stability in the presence of an oxidant.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass lost at each stage.

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel for higher temperatures). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The DSC cell is typically purged with an inert gas like nitrogen (flow rate of 20-50 mL/min).

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -20 °C) to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The peak temperatures and the integrated area of the peaks (which corresponds to the enthalpy change) are determined.

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Safety Considerations

Given the potential for the release of toxic and corrosive gases such as HCl and phosgene upon thermal decomposition, all high-temperature experiments with this compound should be conducted in a well-ventilated fume hood or a glove box. Appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. The off-gases from the thermal analysis instruments should be safely vented.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this guide provides a foundational understanding based on its chemical nature and comparison with related compounds. It is a material that should be handled with care at elevated temperatures due to its potential for decomposition into hazardous substances. The proposed decomposition pathways and experimental protocols herein offer a starting point for researchers to conduct detailed investigations to fully characterize the thermal properties of this important chemical intermediate. Such studies are crucial for ensuring its safe handling, storage, and application in research and development.

References

- 1. Tris-(2-chloroethyl)orthoformate [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. Ortho ester - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of 2-Chloroethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, is a versatile chemical intermediate with applications in organic synthesis. Its reactivity is characterized by the orthoester functional group, which is susceptible to hydrolysis under acidic conditions. A thorough understanding of its hydrolysis mechanism is crucial for controlling reaction outcomes, optimizing synthetic routes, and for applications where its stability in aqueous environments is a factor. This technical guide provides a detailed examination of the hydrolysis mechanism of this compound, drawing upon the established principles of orthoester hydrolysis and considering the electronic influence of the chloroethyl substituents.

Core Hydrolysis Mechanism: An Acid-Catalyzed Pathway

The hydrolysis of orthoformates, including this compound, is generally understood to proceed via an acid-catalyzed mechanism. In neutral or basic solutions, orthoformates are relatively stable. However, in the presence of an acid, they readily hydrolyze to form the corresponding ester and alcohol. The reaction proceeds through a series of steps involving protonation and the formation of carbocation intermediates. Two primary mechanisms, the A-1 and A-SE2 pathways, are typically considered for orthoformate hydrolysis.

The A-1 Mechanism

The A-1 (unimolecular acid-catalyzed) mechanism is the most common pathway for the hydrolysis of simple alkyl orthoformates. This mechanism involves a rapid, reversible protonation of one of the oxygen atoms of the orthoformate, followed by a slow, rate-determining unimolecular cleavage of an alcohol molecule to form a dialkoxycarbocation intermediate. This intermediate is then rapidly attacked by water, and subsequent steps lead to the formation of a formate ester and two additional molecules of the alcohol.

The key steps of the A-1 mechanism for this compound are:

-

Rapid Protonation: The orthoformate is in rapid pre-equilibrium with its protonated form.

-

Rate-Determining Step: The protonated orthoformate undergoes unimolecular decomposition to form a dioxolanylium-like carbocation and a molecule of 2-chloroethanol. This is the slowest step in the reaction.

-

Nucleophilic Attack by Water: The carbocation is rapidly attacked by a water molecule.

-

Deprotonation and Further Hydrolysis: A series of fast proton transfer and hydrolysis steps ensue, ultimately leading to the formation of 2-chloroethyl formate and two additional molecules of 2-chloroethanol.

The A-SE2 Mechanism

The A-SE2 (bimolecular acid-catalyzed, specific electrophilic substitution) mechanism involves a rate-determining proton transfer to the orthoformate. In this pathway, the transition state involves both the orthoformate and a proton donor. This mechanism is more likely for orthoformates that can stabilize the resulting carbocation intermediate to a greater extent.

Influence of the 2-Chloroethyl Group

The presence of the electron-withdrawing chloroethyl groups in this compound is expected to have a significant impact on its hydrolysis kinetics compared to unsubstituted alkyl orthoformates like triethyl orthoformate. The chlorine atom exerts a negative inductive effect (-I effect), withdrawing electron density from the central carbon atom of the orthoformate.

This electron withdrawal is anticipated to:

-

Decrease the rate of protonation: The oxygen atoms of the orthoformate will be less basic, making the initial protonation step less favorable.

-

Destabilize the carbocation intermediate: The electron-withdrawing nature of the chloroethyl groups will destabilize the positive charge on the dialkoxycarbocation intermediate formed in the A-1 pathway. This would likely increase the activation energy for the rate-determining step and thus slow down the overall hydrolysis rate compared to orthoformates with electron-donating alkyl groups.

Therefore, it is predicted that the hydrolysis of this compound will be slower than that of triethyl orthoformate under identical acidic conditions.

Quantitative Data

| Orthoformate | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Triethyl Orthoformate | H+ | 25 | Varies with acid concentration | General textbook data |

It is important to note that the rate of hydrolysis is highly dependent on the specific acid catalyst, its concentration, the solvent system, and the temperature.

Experimental Protocols

To investigate the hydrolysis mechanism and kinetics of this compound, the following experimental protocols can be employed.

Synthesis of Tris(2-chloroethyl) Orthoformate

A common method for the synthesis of tris(2-chloroethyl) orthoformate involves the reaction of sodium 2-chloroethoxide with chloroform.

Materials:

-

Sodium metal

-

Anhydrous 2-chloroethanol

-

Chloroform

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium 2-chloroethoxide by cautiously adding sodium metal to an excess of anhydrous 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely reacted, cool the solution in an ice bath.

-

Slowly add a solution of chloroform in anhydrous diethyl ether to the stirred sodium 2-chloroethoxide solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Cool the mixture and filter to remove the precipitated sodium chloride.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the tris(2-chloroethyl) orthoformate.

Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the progress of the hydrolysis reaction in real-time.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O with a suitable co-solvent like acetone-d₆ for solubility)

-

Acid catalyst (e.g., HCl in D₂O)

-

Internal standard (e.g., trimethylsilyl propionate-d₄, TMSP)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen co-solvent.

-

In an NMR tube, combine a known volume of the deuterated solvent, the internal standard, and the acid catalyst.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum to serve as a baseline.

-

Initiate the reaction by injecting a known volume of the this compound stock solution into the NMR tube and start data acquisition immediately.

-

Acquire ¹H NMR spectra at regular time intervals.

-

The disappearance of the characteristic methine proton signal of the orthoformate (HC(OCH₂CH₂Cl)₃) and the appearance of the signals corresponding to the formate ester (HCOOCH₂CH₂Cl) and 2-chloroethanol (HOCH₂CH₂Cl) can be integrated.

-

The concentration of the orthoformate at each time point can be calculated relative to the integral of the internal standard.

-

Plotting the concentration of the orthoformate versus time will allow for the determination of the reaction order and the rate constant.

Monitoring Hydrolysis Kinetics by UV-Vis Spectroscopy

If the orthoformate or its hydrolysis products have a suitable chromophore, UV-Vis spectroscopy can be a convenient method for kinetic analysis. In the case of this compound, this method might be less direct as neither the reactant nor the primary products have strong UV absorption in the readily accessible range. However, it could be adapted using a coupled assay where a product of the hydrolysis reacts to form a colored compound.

Visualizations

Hydrolysis Signaling Pathway

The following diagram illustrates the general acid-catalyzed hydrolysis pathway of an orthoformate.

Caption: General acid-catalyzed hydrolysis pathway of an orthoformate.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the workflow for studying the hydrolysis kinetics using NMR spectroscopy.

Caption: Workflow for NMR-based kinetic analysis of hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental acid-catalyzed reaction. While specific kinetic parameters for this compound are not extensively documented, a comprehensive understanding of its reactivity can be derived from the well-established mechanisms of orthoformate hydrolysis. The electron-withdrawing nature of the chloroethyl groups is predicted to decrease the rate of hydrolysis compared to simple alkyl orthoformates. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate the hydrolysis kinetics and further elucidate the reaction mechanism of this important synthetic intermediate. This knowledge is essential for the effective application of this compound in pharmaceutical and materials science research and development.

Key differences between 2-Chloroethyl orthoformate and triethyl orthoformate.

An In-depth Technical Guide to 2-Chloroethyl Orthoformate and Triethyl Orthoformate for Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoesters are a versatile class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. Among them, this compound and triethyl orthoformate are prominent reagents in organic synthesis, each possessing unique reactivity profiles and applications. This guide provides a detailed comparison of these two orthoesters, focusing on their chemical properties, synthesis, reactivity, and applications, particularly within the context of research and drug development.

This compound, also known as tris(2-chloroethyl) orthoformate, is distinguished by the presence of chloroethyl groups. This structural feature significantly influences its reactivity, making it a valuable tool for specific chemical transformations. Triethyl orthoformate, a more common and commercially available orthoester, serves as a benchmark for typical orthoester reactivity and is widely used as a formylating agent, a dehydrating agent, and a precursor in the synthesis of various heterocyclic compounds.[1][2]

Comparative Chemical and Physical Properties

The fundamental differences in the structure of this compound and triethyl orthoformate give rise to distinct physical and chemical properties. These are summarized in the table below.

| Property | This compound | Triethyl Orthoformate |

| Synonyms | Tris(2-chloroethyl) orthoformate | Triethoxymethane, Ethyl orthoformate[3] |

| CAS Number | 18719-58-9[4] | 122-51-0[3] |

| Molecular Formula | C₇H₁₃Cl₃O₃[4] | C₇H₁₆O₃[3] |

| Molecular Weight | 251.53 g/mol [4] | 148.202 g/mol [3] |

| Appearance | - | Colorless liquid[5] |

| Odor | - | Pungent[5] |

| Boiling Point | 538.67 K (265.52 °C) (Joback Method)[4] | 146 °C (419 K)[3] |

| Melting Point | 310.10 K (36.95 °C) (Joback Method)[4] | -76 °C (197 K)[3] |

| Density | - | 0.891 g/mL[3] |

| Solubility | - | Slightly soluble in water; soluble in alcohol and ether. Decomposes in water.[6] |

| Refractive Index | - | 1.391[7] |

| Flash Point | - | 86°F (30°C)[5] |

Synthesis Methodologies

The synthetic routes to this compound and triethyl orthoformate reflect their distinct chemical structures.

Synthesis of this compound

A primary method for synthesizing this compound involves a transesterification reaction. This is typically achieved by reacting a simpler orthoformate, such as trimethyl orthoformate, with an excess of 2-chloroethanol.[1] The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) through distillation.[1] This process is often catalyzed by an acid.[1]

Synthesis of Triethyl Orthoformate

The industrial synthesis of triethyl orthoformate can be achieved through several methods:

-

From Hydrogen Cyanide and Ethanol: This is a common industrial route.[3]

-

From Sodium Ethoxide and Chloroform: This classic method involves the reaction of chloroform with sodium ethoxide, which can be formed in situ from sodium and absolute ethanol.[3][8]

-

Phase-Transfer Catalysis: An alternative method uses ethanol and sodium hydroxide with a phase-transfer catalyst.[8]

Experimental Protocols

General Protocol for Synthesis of this compound via Transesterification

Objective: To synthesize tris(2-chloroethyl) orthoformate from trimethyl orthoformate and 2-chloroethanol.

Materials:

-

Trimethyl orthoformate

-

2-Chloroethanol (excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Distillation apparatus

-

Reaction flask with magnetic stirrer and heating mantle

Procedure:

-

To a reaction flask equipped with a distillation head, add trimethyl orthoformate and an excess of 2-chloroethanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to allow for the distillation of the methanol byproduct, driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the cessation of methanol distillation.

-

Once the reaction is complete, allow the mixture to cool.

-

The product can be purified by vacuum distillation to remove any remaining starting materials and byproducts.

Laboratory Scale Synthesis of Triethyl Orthoformate

Objective: To synthesize triethyl orthoformate from chloroform and sodium ethoxide.[9][10]

Materials:

-

Anhydrous ethyl alcohol (absolute alcohol is essential)[10]

-

Dry chloroform[9]

-

Clean sodium metal[9]

-

5-L round-bottomed flask with a long reflux condenser[10]

Procedure:

-

Caution: This reaction involves metallic sodium and chloroform and should be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood. All glassware must be thoroughly dried.

-

Place 3 L of absolute alcohol and 490 g of chloroform into the 5-L round-bottomed flask fitted with a reflux condenser.[10]

-

Cut 184 g of clean sodium into small pieces and add them through the condenser over the course of about one hour. The reaction is vigorous; cool the flask in cold water if necessary.[10]

-

Once all the sodium has reacted, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride. Wash the salt on the filter with absolute alcohol, adding the washings to the main filtrate.[9]

-

Set up for fractional distillation. First, distill off the excess chloroform and most of the ethyl alcohol. This recovered mixture can be saved for subsequent runs.[9][10]

-

Transfer the remaining liquid to a smaller Claisen flask with a fractionating column and continue the distillation.[10]

-

Collect the fraction boiling between 144-146 °C, which is the triethyl orthoformate.[9]

Reactivity and Reaction Mechanisms

The presence of electron-withdrawing chlorine atoms in this compound makes it chemically distinct from triethyl orthoformate.

This compound

-

Enhanced Electrophilicity: The chloroethyl groups increase the electrophilicity of the central orthoformate carbon. This makes it more susceptible to nucleophilic attack and can accelerate reactions like hydrolysis compared to non-halogenated analogs.[1]

-

Nucleophilic Substitution: The compound has two primary sites for nucleophilic attack: the central carbon and the carbon atoms of the chloroethyl groups bonded to chlorine. The reaction pathway (attack at the central carbon vs. Sₙ2 reaction at the chloroethyl group) depends on the nucleophile and reaction conditions.[1]

-

Elimination Reactions: The chloroethyl groups can undergo dehydrohalogenation (elimination of HCl) in the presence of a base to form vinyl orthoesters.[1]

-

Hydrolysis: Like other orthoesters, it is hydrolyzed under acidic conditions. The hydrolysis typically follows an A-1 mechanism, and the rate is accelerated by the electron-withdrawing chloroethyl groups.[1]

Triethyl Orthoformate

-

Formylation Agent: Triethyl orthoformate is a widely used reagent for formylation reactions. Under acidic catalysis, it can formylate activated aromatic species like phenols.[5][8] It also reacts with compounds having active methylene groups to form ethoxymethylene derivatives.[11]

-

Esterification: It is an excellent reagent for converting carboxylic acids to their corresponding ethyl esters, often without the need for an external catalyst.[3] It can also be used as a dehydrating agent in traditional esterifications to drive the reaction to completion by reacting with the water byproduct.[3][12]

-

Bodroux-Chichibabin Aldehyde Synthesis: It reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[3][6]

-

Heterocycle Synthesis: It is a key building block in the synthesis of various heterocyclic compounds, including quinazolines and benzimidazoles, by reacting with appropriate amine precursors.[2][8]

-

Protecting Group: It can be used to protect aldehydes and ketones by forming acetals.[13]

Visualizations of Key Mechanisms

Caption: Comparative reaction pathways for this compound and Triethyl orthoformate.

Caption: General experimental workflows for the synthesis of the two orthoformates.

Applications in Drug Development and Research

Both orthoformates serve as crucial intermediates and reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

This compound

-

Protecting Group: A significant application is in the protection of hydroxyl groups, particularly in nucleoside chemistry during nucleotide synthesis. The resulting orthoformate derivatives are stable under alkaline conditions but can be easily removed with acid.[1]

-

Introduction of 2-Chloroethyl Groups: It is used as a reagent to introduce the 2-chloroethyl moiety into molecules. This functional group can then be used for further transformations.[1]

-

Pharmaceutical and Agrochemical Synthesis: The introduction of halogen atoms is a common strategy to modify the physicochemical properties of bioactive molecules. Halogenated orthoformates are being explored for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Triethyl Orthoformate

-

Antimalarial Drugs: Triethyl orthoformate is a critical raw material in the synthesis of antimalarial drugs like chloroquine and piperaquine.[8][14][15] Its role is foundational for creating the core structures of these life-saving medications.[14]

-

Pesticide Synthesis: It is an intermediate for pesticides such as the acaricide amitraz and the herbicide pyrazosulfuron.[8][15]

-

General Pharmaceutical Intermediates: Its versatility in forming heterocyclic systems and other functional groups makes it a common reagent in the broader pharmaceutical industry for synthesizing various APIs.[7][15]

-

Other Industrial Uses: Beyond drug development, it is used in the manufacture of polymers, photographic dyes, and as a moisture scavenger in polyurethane coatings.[8][12][16]

Conclusion: A Comparative Summary

The key differences between this compound and triethyl orthoformate are rooted in their structures, which dictate their reactivity and ultimate applications.

| Feature | This compound | Triethyl Orthoformate |

| Key Structural Feature | Presence of electron-withdrawing chloroethyl groups | Presence of ethyl groups |

| Primary Reactivity | Increased electrophilicity at the central carbon; susceptible to nucleophilic substitution at both the central carbon and the chloroethyl side chains; undergoes elimination.[1] | Acts as a formylating and alkylating agent; efficient for esterification and as a dehydrating agent.[3][5][8] |

| Core Application Focus | Protecting group chemistry (especially nucleosides); introduction of the 2-chloroethyl functional group.[1] | Building block for antimalarial drugs and other heterocycles; general esterification and formylation reagent.[8][14] |

| Handling Considerations | Reacts with bases (elimination). | Moisture-sensitive; flammable.[5] |

References

- 1. This compound | 18719-58-9 | Benchchem [benchchem.com]

- 2. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]

- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 4. chemeo.com [chemeo.com]

- 5. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 6. Triethyl orthoformate | 122-51-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 13. Triethyl orthoformate Dealer and Distributor | Triethyl orthoformate Supplier | Triethyl orthoformate Stockist | Triethyl orthoformate Importers [multichemindia.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloroethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloroethyl orthoformate (CAS No. 18719-58-9), also known as Tris(2-chloroethyl) orthoformate. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C7H13Cl3O3 | [1][2] | |

| Molecular Weight | 251.53 | g/mol | [1] |

| Appearance | Colorless Liquid | [3] | |

| Odor | Irritating | [3] | |

| Boiling Point | 146 | °C @ 760 mmHg | [3] |

| Melting Point | -61 | °C | [3] |

| Flash Point | 35 | °C | [3] |

| Density | 0.890 | g/cm³ | [3] |

| Water Solubility | 1.35 | g/L | [3] |

| Vapor Pressure | 10 | hPa @ 40 °C | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a flammable liquid.[3][4] It is also moisture-sensitive.[3] While comprehensive toxicological data is not available, it is prudent to handle this chemical with care, assuming it may cause skin and eye irritation.[3][4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to preventing accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety glasses with side shields or goggles, and a lab coat.[3]

-

Avoid contact with skin and eyes.[5]

-

Prevent the generation of vapors or mists.[4]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][5]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a designated flammables area.[3]

-

Protect from moisture.[3]

Section 4: Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, follow these steps:

-

Evacuate personnel from the immediate area.

-

Remove all sources of ignition.[5]

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

-

Collect the absorbed material into a suitable, closed container for disposal.[5]

-

Do not let the chemical enter drains.[5]

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Section 5: Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: Moisture sensitive.[3] Vapors may form explosive mixtures with air at elevated temperatures.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Hazardous Polymerization: Does not occur.[3]

Section 6: Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. A general workflow for handling this chemical in a laboratory setting is outlined below.

Caption: General laboratory workflow for handling this compound.

Section 7: Logical Relationships in Safety Procedures

The hierarchy of controls is a fundamental concept in occupational safety. It prioritizes safety interventions from most to least effective.

Caption: Hierarchy of controls for managing chemical hazards.

In the event of an emergency, a clear and logical response plan is essential.

Caption: Emergency response workflow for a chemical incident.

References

Methodological & Application

Application Notes and Protocols: 2-Chloroethyl Orthoformate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-chloroethyl orthoformate as a versatile reagent in the synthesis of various heterocyclic compounds. The presence of the 2-chloroethyl moiety offers a unique reactive handle for subsequent functionalization, making it a valuable tool in the construction of complex molecular architectures for drug discovery and development.

Synthesis of Substituted Lactones via Bicyclic Orthoesters

This compound is a precursor to bicyclic orthoesters, which can serve as valuable intermediates in the synthesis of substituted lactones. The chloroethyl group provides a latent reactive site for intramolecular cyclization.

Application Highlight: Preparation of Butyrolactones

A key application involves the use of 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane, derived from this compound, in the synthesis of butyrolactones.[1] This method provides a pathway to functionalized five-membered lactone rings.

Table 1: Synthesis of Butyrolactones using a 2-Chloroethyl-Substituted Bicyclic Orthoester [1]

| Product | Starting Material | Yield (%) |

| Butyrolactones | 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane | 37-45 |

Experimental Protocol: Synthesis of Butyrolactones

This protocol is based on the reported synthesis using 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane.[1]

Materials:

-

1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane

-

Appropriate solvent (e.g., a high-boiling point ether)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane in the chosen solvent.

-